molecular formula C20H28O2 B130090 Dehydroabietic acid CAS No. 1740-19-8

Dehydroabietic acid

Cat. No.: B130090
CAS No.: 1740-19-8
M. Wt: 300.4 g/mol
InChI Key: NFWKVWVWBFBAOV-IPNZSQQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid isolated from rosin . It has been found to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) in macrophages and adipocytes . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

DAA interacts with its targets, the PPARs, to regulate inflammation . It also inhibits Src, Syk, and TAK1 mediated pathways to produce anti-inflammatory activity . The interaction of DAA with these targets results in changes in gene expression, leading to various biological effects.

Biochemical Pathways

The biochemical pathways affected by DAA are primarily related to inflammation and metabolic processes. By acting as a ligand for PPARs, DAA can influence the transcription of various genes involved in these processes . Additionally, DAA’s inhibition of Src, Syk, and TAK1 mediated pathways further modulates inflammatory responses .

Pharmacokinetics

It is known that daa can be purified from rosin through a disproportionation reaction, followed by recrystallization methods

Result of Action

The molecular and cellular effects of DAA’s action are diverse, reflecting its wide range of biological activities. These include anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities . For example, DAA has been found to reduce the production of nitric oxide in macrophages and decrease the expression of inflammatory genes .

Safety and Hazards

Dehydroabietic acid is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes. It is toxic and danger of serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Dehydroabietic acid has potential as a drug or supplement to ameliorate inflammation . It is also a promising candidate for the treatment of liver diseases . The this compound derivative containing amino acid structure was a new and effective antiprotozoal drug with good selectivity to Leishmania donovani and T. cruzi .

Biochemical Analysis

Biochemical Properties

Dehydroabietic acid interacts with several biomolecules, contributing to its diverse bioactivities. It has been found to exert anti-inflammatory activity by inhibiting pathways mediated by Src, Syk, and TAK1 . Moreover, it has been shown to have antibacterial and antifungal properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of liver cancer cells and gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to suppress the activity of proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB cascade and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade . These interactions lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to prevent biofilm formation in the low micromolar range, and only 2 to 4-fold higher concentrations are needed to significantly reduce the viability and biomass of existing biofilms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to attenuate insulin resistance (IR) and hepatic steatosis induced by high-fat diet (HFD) consumption in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to influence the metabolism of glyceryl phosphatide . It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietic acid can be synthesized through the oxidation of abietic acid, which is another resin acid found in coniferous trees. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of resin acids from pine rosin, followed by purification processes such as crystallization and chromatography. The extracted resin acids are then subjected to oxidation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydroabietic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "Dehydroabietic acid can be synthesized through a multi-step process starting from abietic acid, which is a naturally occurring compound found in pine resin. The synthesis pathway involves several reactions including oxidation, dehydration, and decarboxylation.", "Starting Materials": [ "Abietic acid", "Sodium periodate", "Sodium sulfite", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Abietic acid is first oxidized to form 7-oxo-dehydroabietic acid using sodium periodate and sodium sulfite.", "The resulting product is then dehydrated using sulfuric acid to form 7-dehydroabietic acid.", "7-dehydroabietic acid is then decarboxylated using sodium hydroxide to form dehydroabietic acid.", "The crude product is purified by recrystallization using methanol and hydrochloric acid." ] }

CAS No.

1740-19-8

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19-,20-/m1/s1

InChI Key

NFWKVWVWBFBAOV-IPNZSQQUSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)O)C

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C

Appearance

Powder

1740-19-8

physical_description

Dry Powder;  Other Solid

Pictograms

Irritant

solubility

2.20e-05 M

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid;  13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid;  (+)-Dehydroabietic acid;  Abieta-8,11,13-trien-18-oic acid;  NSC 2952;  [1R-(1α,4aβ,10aα)]-1,2,3,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroabietic acid
Reactant of Route 2
Dehydroabietic acid
Reactant of Route 3
Dehydroabietic acid
Reactant of Route 4
Dehydroabietic acid
Reactant of Route 5
Dehydroabietic acid
Reactant of Route 6
Dehydroabietic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.